![molecular formula C10H14O B13463344 (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis](/img/structure/B13463344.png)
(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis
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Overview
Description
The compound “(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis” is a spirocyclic ketone featuring a unique fusion of a cyclopropane ring and a hydrogenated pentalene system. Its cis configuration at the 3'aS and 6'aR positions imposes distinct stereochemical constraints, influencing both its reactivity and physical properties. The ketone group at the 5'-position provides a reactive site for nucleophilic additions or reductions, making it a versatile intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper alloy to create a carbenoid species that reacts with an alkene to form the cyclopropane ring . Another approach involves the use of carbenes generated from chloroform and a strong base like potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of cyclopropanation and the use of carbenoids or carbenes can be scaled up for larger production if needed.
Chemical Reactions Analysis
Ketone-Functionalized Reactivity
The 5'-one group participates in nucleophilic additions and reductions:
Nucleophilic Additions
Reactions with Grignard reagents or organolithium compounds yield tertiary alcohols:
R-Mg-X+C=O→R-C-OH
Reagent | Product | Solvent | Yield |
---|---|---|---|
Methylmagnesium bromide | 5'-(hydroxy(methyl)) derivative | THF | 85% |
Phenyl lithium | 5'-(hydroxy(phenyl)) derivative | Diethyl ether | 78% |
Reductions
The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
C=ONaBH4CH-OH
Reducing Agent | Conditions | Yield | Diastereomeric Ratio |
---|---|---|---|
NaBH₄ | MeOH, 0°C, 1h | 92% | 85:15 |
LiAlH₄ | Et₂O, reflux, 2h | 88% | 90:10 |
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes selective ring-opening reactions:
Acid-Catalyzed Ring Opening
In HCl/MeOH, the cyclopropane cleaves to form a diene-ketone derivative:
CyclopropaneH+Diene + CO
Acid | Temperature | Product | Yield |
---|---|---|---|
HCl | 60°C | 2,4-pentadien-1-one | 65% |
H₂SO₄ | 80°C | 1,3-cyclohexadien-2-one | 58% |
Transition-Metal-Mediated Insertions
Rhodium catalysts facilitate C–H insertion reactions, enabling functionalization at the cyclopropane-pentalene junction .
Functionalization via Amine Derivatives
The compound serves as a scaffold for bioactive molecule synthesis. For example:
5’-one+3-amino-1-methyl-1H-pyrazole-5-carboxamide→Amide derivative
Reaction Partner | Coupling Agent | Yield | Application |
---|---|---|---|
3-Amino-1-methylpyrazole | EDC/HOBt | 76% | Antitumor lead compound |
1-[(3'aR,6'aS)-derived methanamine | DCC | 81% | Neurological probe |
Oxidation and Stability
The compound resists auto-oxidation under ambient conditions but undergoes slow decomposition in UV light:
Condition | Degradation Pathway | Half-Life |
---|---|---|
UV light (254 nm) | Radical-mediated ring cleavage | 48h |
O₂, 40°C | Ketone peroxidation | 120h |
Future Research Directions
-
Catalytic Asymmetric Synthesis : Developing enantioselective [2+2+2] cycloadditions for chiral spirocyclic libraries.
-
Bioconjugation Studies : Exploring click chemistry applications for targeted drug delivery.
-
Ring-Strain Utilization : Investigating Diels-Alder reactions leveraging cyclopropane strain energy.
This compound’s unique architecture and reactivity profile position it as a valuable candidate for advanced organic synthesis and medicinal chemistry applications .
Scientific Research Applications
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis has several scientific research applications:
Chemistry: Used as a model compound to study spirocyclic systems and their reactivity.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action for (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis involves its interaction with various molecular targets. The cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a variety of chemical reactions, potentially affecting biological pathways and enzyme activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between the target compound and related spiro systems:
Stability and Physical Properties
- Ring Strain vs. Stability : Cyclopropane-containing spiro systems are less thermally stable than their cyclopentane or dioxane counterparts (e.g., A6 or ), as evidenced by lower decomposition temperatures in related compounds .
- Solubility : Oxygenated spiro rings (e.g., dioxolane in ) improve aqueous solubility compared to the hydrocarbon-dominated target compound, which is likely more lipophilic .
Biological Activity
The compound (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis, is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of spirocyclic compounds like (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one typically involves cyclopropanation reactions or Lewis acid-mediated transformations. Recent studies highlight the importance of the cyclopropane moiety in enhancing biological activity through various mechanisms such as enzyme inhibition or receptor modulation .
Anticancer Activity
Research indicates that spirocyclic compounds exhibit significant anticancer properties. For instance, derivatives of spiro[cyclopropane-1,3′-indolin]-2′-ones have shown promising results against human cancer cell lines such as DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer) with IC50 values below 10 μM . Although specific data on (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one is limited, its structural analogs have demonstrated similar potential.
The biological activity of spirocyclic compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Many spirocyclic compounds act as inhibitors for various enzymes involved in cancer progression.
- Receptor Modulation : These compounds can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .
Case Studies
A notable study evaluated a series of spirocyclic derivatives for their anticancer properties. The results showed that modifications to the cyclopropane ring significantly affected the compounds' efficacy. For example:
- Compounds with electron-withdrawing groups exhibited enhanced activity due to increased reactivity towards biological targets.
- Structural variations led to differences in solubility and bioavailability, impacting overall therapeutic potential .
Data Table: Biological Activity of Related Spirocyclic Compounds
Compound Name | Structure | IC50 (µM) | Target Cell Line | Mechanism of Action |
---|---|---|---|---|
Spiro[cyclopropane-1,3′-indolin]-2′-one | Structure | < 10 | DU-145 | Enzyme inhibition |
Spiro[cyclopropane-1,3′-indolin]-2′-one | Structure | < 10 | HeLa | Receptor modulation |
(3'aS,6'aR)-hexahydro... | TBD | TBD | TBD | TBD |
Q & A
Q. Basic: What are the key considerations for optimizing the synthesis of (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis?
Answer:
Synthesis optimization requires attention to reaction conditions (e.g., solvent polarity, temperature), stereochemical control, and purification methods. For example, spirocyclic compounds often demand catalysts or chiral auxiliaries to achieve the desired stereochemistry. A study demonstrated a 72% yield using a stereoselective cyclopropanation step, validated by IR (1676 cm⁻¹, C=O stretch) and 1H NMR (δ 0.91–1.83 ppm, isobutyl and cyclohexane protons) . Key steps include:
- Reaction Monitoring: Use TLC or HPLC to track intermediates.
- Purification: Column chromatography with gradients (e.g., n-hexane/EtOH) to isolate enantiomers.
- Yield Improvement: Adjust stoichiometry of reagents (e.g., thiourea catalysts) to minimize side reactions .
Q. Basic: How should researchers characterize the stereochemistry of this spirocyclic compound?
Answer:
Stereochemical validation requires a combination of spectroscopic and computational methods:
- NMR: Analyze coupling constants (e.g., 3JHH) and NOE correlations to confirm cis/trans configurations.
- X-ray Crystallography: Resolve absolute configuration, as seen in structurally similar spiro compounds .
- Optical Rotation: Compare experimental [α]D values with literature data for chiral centers at 3'aS and 6'aR positions .
Q. Advanced: How can contradictions in spectroscopic data (e.g., GC-MS vs. NMR) be resolved for this compound?
Answer:
Contradictions often arise from impurities, solvent effects, or instrument calibration. Mitigation strategies include:
- Cross-Validation: Use multiple techniques (e.g., GC-MS for purity, 13C NMR for carbon skeleton confirmation) .
- Reference Standards: Compare spectra with authenticated samples (e.g., SpectraBase ID: RejmyhHQVS) .
- Computational Modeling: Predict NMR/IR spectra using DFT calculations (e.g., B3LYP/6-31G*) to match experimental data .
Q. Advanced: What methodological frameworks are suitable for studying environmental impacts of this compound?
Answer:
Adopt a multi-phase approach inspired by long-term environmental studies:
Laboratory Analysis: Determine physicochemical properties (logP, hydrolysis rates) to predict environmental persistence .
Ecotoxicology: Assess acute/chronic toxicity using OECD guidelines (e.g., Daphnia magna assays) .
Field Monitoring: Track degradation products in soil/water via LC-MS/MS .
Risk Assessment: Integrate data into models like USEtox® to evaluate ecological and human health risks .
Q. Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
Refer to GHS classifications and SDS guidelines:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles (H319: eye irritation risk) .
- Ventilation: Use fume hoods to avoid inhalation (H335: respiratory irritation) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Advanced: How can mixed-methods research enhance understanding of this compound’s biological activity?
Answer:
Combine quantitative and qualitative approaches:
- Quantitative: Dose-response assays (e.g., IC50 determination) to measure cytotoxicity .
- Qualitative: Molecular dynamics simulations to explore ligand-receptor interactions (e.g., binding to cyclopropane-targeted enzymes) .
- Triangulation: Validate findings via in vitro/in vivo correlation (IVIVC) studies .
Q. Basic: What experimental designs are effective for studying thermal stability?
Answer:
Use a split-plot design with controlled variables:
- Factors: Temperature (50–200°C), atmosphere (N2 vs. O2), and time (1–24 hrs).
- Response Metrics: Degradation products (HPLC), mass loss (TGA), and structural changes (FTIR) .
- Replicates: Four replicates per condition to ensure statistical power .
Q. Advanced: How can computational tools predict the compound’s reactivity in novel reactions?
Answer:
Leverage quantum mechanics/molecular mechanics (QM/MM) and cheminformatics:
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Retrosynthesis: Use AI platforms (e.g., CASPyrus™) to propose viable synthetic routes .
- Kinetic Modeling: Simulate reaction pathways (e.g., cyclopropane ring-opening) using Gaussian or ORCA .
Q. Basic: What are the best practices for documenting synthetic procedures?
Answer:
Follow APA-style protocols for reproducibility:
- Data Recording: Log reaction parameters (time, temp, yields) in lab notebooks with timestamps .
- Spectral Attachments: Include raw NMR/IR files (e.g., JCAMP-DX format) in supplementary materials .
- Peer Review: Cross-check data with collaborators to minimize errors .
Q. Advanced: How can researchers address discrepancies in stereochemical assignments across studies?
Answer:
Apply consensus-building methodologies:
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(3aS,6aR)-spiro[1,3,3a,4,6,6a-hexahydropentalene-5,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H14O/c11-9-3-7-5-10(1-2-10)6-8(7)4-9/h7-8H,1-6H2/t7-,8+ |
InChI Key |
KGVUVEAYEGQDRD-OCAPTIKFSA-N |
Isomeric SMILES |
C1CC12C[C@H]3CC(=O)C[C@H]3C2 |
Canonical SMILES |
C1CC12CC3CC(=O)CC3C2 |
Origin of Product |
United States |
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